![molecular formula C18H13N7O2S B294735 1-{[6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole](/img/structure/B294735.png)
1-{[6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-{[6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole is not fully understood. However, it has been proposed that it works by inhibiting certain enzymes or proteins in the body, leading to its antimicrobial, antifungal, anticancer, and anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi. It has also been shown to induce apoptosis in cancer cells. In addition, it has been found to have anti-inflammatory effects by inhibiting the production of certain cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-{[6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole in lab experiments is its potential as a fluorescent probe for the detection of metal ions. It is also relatively easy to synthesize. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 1-{[6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole. One direction is to further study its potential as a fluorescent probe for the detection of metal ions. Another direction is to investigate its potential as an anticancer agent. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in various applications.
In conclusion, this compound is a chemical compound with potential applications in various fields. Its antimicrobial, antifungal, anticancer, and anti-inflammatory properties have been extensively studied. Its potential as a fluorescent probe for the detection of metal ions has also been investigated. Further research is needed to fully understand its mechanism of action and optimize its use in various applications.
Synthesemethoden
The synthesis of 1-{[6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole involves a series of chemical reactions. The detailed synthesis method is beyond the scope of this paper, but it can be found in various research articles.
Wissenschaftliche Forschungsanwendungen
1-{[6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole has been studied extensively for its potential applications in various fields. It has been found to have antimicrobial, antifungal, anticancer, and anti-inflammatory properties. It has also been studied for its potential as a fluorescent probe for the detection of metal ions. In addition, it has been studied for its potential use in organic solar cells.
Eigenschaften
Molekularformel |
C18H13N7O2S |
---|---|
Molekulargewicht |
391.4 g/mol |
IUPAC-Name |
3-(benzotriazol-1-ylmethyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H13N7O2S/c1-2-4-13-12(3-1)19-23-24(13)10-16-20-21-18-25(16)22-17(28-18)11-5-6-14-15(9-11)27-8-7-26-14/h1-6,9H,7-8,10H2 |
InChI-Schlüssel |
ZDFSRZOEMLNZQI-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN4C(=NN=C4S3)CN5C6=CC=CC=C6N=N5 |
Kanonische SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN4C(=NN=C4S3)CN5C6=CC=CC=C6N=N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.